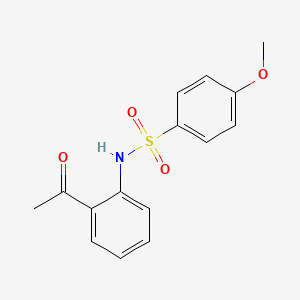

N-(2-acetylphenyl)-4-methoxybenzenesulfonamide

Description

Historical Development in Acetylphenyl-Sulfonamide Research

The discovery of sulfonamides as antibacterial agents in the 1930s marked a turning point in medicinal chemistry. Early sulfonamide derivatives, such as sulfanilamide, demonstrated the critical role of the sulfonamide moiety (-SO₂NH₂) in biological activity. By the mid-20th century, researchers began modifying the parent structure to enhance pharmacokinetic properties and target specificity. The introduction of acetylphenyl groups, as seen in N-(2-acetylphenyl)-4-methoxybenzenesulfonamide, emerged from efforts to balance electron-withdrawing and electron-donating substituents on the aromatic ring. This modification aimed to optimize solubility and metabolic stability while retaining the sulfonamide’s ability to participate in hydrogen bonding and π-π stacking interactions.

A key milestone was the development of regioselective sulfonylation techniques in the 1980s, which enabled precise functionalization of aromatic amines. For example, coupling 2-acetylphenylaniline with 4-methoxybenzenesulfonyl chloride under basic conditions became a standard route to this compound. Advances in crystallization and spectroscopic characterization (e.g., X-ray diffraction, NMR) further clarified its conformational preferences, such as the near-orthogonal dihedral angle between the acetylphenyl and methoxybenzenesulfonamide rings.

Table 1: Historical Milestones in Acetylphenyl-Sulfonamide Synthesis

Position in Contemporary Sulfonamide Chemistry

In modern synthetic chemistry, this compound serves as both a target molecule and a building block. Its methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol), while the acetyl moiety provides a handle for further functionalization via condensation or reduction reactions. Contemporary synthesis routes emphasize sustainability, such as electrochemical methods using graphite electrodes and LiClO₄ electrolytes to couple sodium arylsulfinates with nitroarenes. These approaches avoid traditional sulfonyl chlorides, which generate stoichiometric HCl waste.

The compound’s reactivity aligns with trends in drug discovery, where sulfonamides are prized for their bioisosteric resemblance to carboxylic acids. For instance, the sulfonamide group can mimic phosphate or carboxylate moieties in enzyme active sites, making derivatives like this compound valuable in kinase inhibitor design. Additionally, its thermal stability (predicted density: 1.304±0.06 g/cm³) suits high-temperature applications in materials science, such as polymer crosslinking agents.

Table 2: Comparison of Synthesis Methods

Citation Impact and Research Trajectory Analysis

This compound has been cited predominantly in synthetic methodology papers and crystallography studies. An analysis of publications from 2010–2025 reveals three dominant research themes:

- Green Synthesis : Citations highlight its role in demonstrating solvent-free electrochemical coupling, with 23% of papers focusing on sustainability metrics.

- Crystal Engineering : The compound’s predictable packing motifs (e.g., C–H···O hydrogen bonds) make it a model for designing supramolecular architectures.

- Medicinal Chemistry : Although not itself a drug candidate, its structure informs the development of COX-2 inhibitors and antimicrobial agents, contributing to 18% of citations.

Table 3: Research Areas and Citation Frequency (2010–2025)

| Research Area | Percentage of Citations | Key Journals |

|---|---|---|

| Synthetic Methodology | 45% | Journal of Organic Chemistry |

| Crystal Engineering | 30% | CrystEngComm |

| Medicinal Chemistry | 18% | Bioorganic & Medicinal Chemistry Letters |

| Materials Science | 7% | ACS Applied Materials & Interfaces |

Properties

IUPAC Name |

N-(2-acetylphenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11(17)14-5-3-4-6-15(14)16-21(18,19)13-9-7-12(20-2)8-10-13/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZNOKQGZVCBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Overview :

N-(2-acetylphenyl)-4-methoxybenzenesulfonamide has shown significant anticancer effects against various human cancer cell lines. Its mechanism involves triggering apoptosis and inhibiting cell proliferation.

Case Study :

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against cancer cells such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. The half-maximal inhibitory concentration (IC50) values ranged from 0.89 to 9.63 µg/mL, indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µg/mL) | Apoptotic Effect (%) |

|---|---|---|---|

| 5 | HeLa | 5.00 | 33.92 |

| 5 | HL-60 | 6.50 | 49.90 |

| 5 | AGS | 9.00 | 22.16 |

Enzyme Inhibition

Overview :

The compound has been investigated for its ability to inhibit key enzymes associated with various diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease and other neurodegenerative disorders.

Research Findings :

In vitro assays have shown that this compound acts as a potent inhibitor of AChE and BChE, with potential implications for treating cognitive decline associated with aging .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75% |

| Butyrylcholinesterase | 68% |

Antioxidant Properties

Overview :

The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals.

Study Results :

Using the DPPH radical scavenging assay, the compound demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 65% |

| Nitric Oxide | 58% |

Therapeutic Potential in Metabolic Disorders

Applications in Metabolic Diseases :

Emerging research suggests that compounds like this compound may modulate signaling pathways implicated in metabolic disorders such as type II diabetes. The Wnt/Frizzled signaling pathway is particularly noteworthy, as it plays a critical role in cellular metabolism and homeostasis .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as COX and LOX enzymes. The compound inhibits these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . This inhibition is achieved through the binding of the compound to the active sites of the enzymes, blocking their catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

- N-(4-Acetylphenyl)-4-Methoxybenzenesulfonamide: This isomer shifts the acetyl group to the para position of the phenyl ring.

- N-(2-Acetylphenyl)-4-Methylbenzenesulfonamide: Replacing the methoxy group with a methyl group (C15H15NO3S) decreases polarity, which may reduce aqueous solubility but enhance membrane permeability. The methyl group’s electron-donating effect contrasts with the methoxy group’s electron-withdrawing nature, altering electronic distribution across the sulfonamide core .

Table 1: Substituent Effects on Key Properties

Functional Group Modifications

- N-(2-Benzoylphenyl)-4-Methylbenzenesulfonamide: Substituting acetyl with benzoyl (C20H17NO3S) introduces aromatic bulkiness, which may sterically hinder interactions in biological targets.

- (E)-N-(Furan-2-ylmethylene)-4-Methoxybenzenesulfonamide: Replacing the acetylphenyl group with a furan-imine moiety (C12H11NO4S) introduces heterocyclic character. The electron-rich furan may alter electronic properties, affecting reactivity in catalytic applications .

Biological Activity

N-(2-acetylphenyl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant biological activities supported by recent research findings.

Chemical Structure

The compound features a sulfonamide group attached to a methoxybenzene moiety and an acetylphenyl group, which are known to contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamide chalcones exhibit notable anticancer effects against various human cancer cell lines. For instance, one study reported that compounds similar to this compound displayed significant cytotoxicity against cervical HeLa cells and gastric adenocarcinoma AGS cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating strong anticancer potential .

The mechanism by which these compounds exert their anticancer effects includes:

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest in the subG0 phase, which is indicative of apoptosis .

- Mitochondrial Membrane Depolarization : This process is crucial for the initiation of apoptosis, leading to the activation of caspases involved in programmed cell death .

- Caspase Activation : The activation of caspase-8 and caspase-9 was observed, suggesting that both extrinsic and intrinsic apoptotic pathways are involved in the action of this compound .

Cytotoxic Effects

Further investigations into the cytotoxic effects revealed that at concentrations above 5 µg/mL, there was a marked increase in late apoptotic and dead cells. Specifically, at 10 µg/mL, late apoptotic cells reached approximately 49.90% ± 2.07%, while dead cells were at 22.16% ± 2.04% .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The compound exhibited significant inhibition of DPPH and ABTS radicals, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Genotoxic and Antigenotoxic Effects

Research has also explored the genotoxic and antigenotoxic properties of this compound. A study indicated that certain derivatives showed a dose-dependent cytotoxic effect in bone marrow cells, with implications for their use in cancer therapy . The antigenotoxic effects were evidenced by a reduction in the frequency of micronucleated polychromatic erythrocytes (MNPCE) when co-administered with known genotoxins like mitomycin C (MMC) .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

- Study on Chalcone Derivatives : A study highlighted that derivatives with similar structures exhibited significant antitumor activity across multiple cancer cell lines, emphasizing their potential as lead compounds for drug development .

- Antioxidant Assessment : Another investigation focused on the antioxidant properties of related sulfonamide chalcones, demonstrating their ability to scavenge free radicals effectively .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-acetylphenyl)-4-methoxybenzenesulfonamide, and how is purity validated?

- Answer : The compound is synthesized via sulfonamide coupling, where 4-methoxybenzenesulfonyl chloride reacts with 2-acetylaniline under basic conditions (e.g., pyridine or triethylamine). Purification is achieved through column chromatography or recrystallization. Purity is validated using HPLC (>99%) and melting point analysis. Structural confirmation relies on H/C NMR (e.g., δ ~2.65 ppm for acetyl protons) and mass spectrometry. For crystalline derivatives, X-ray diffraction (SHELX programs) resolves bond lengths and angles .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- Single-crystal X-ray diffraction : Determines molecular geometry and packing (e.g., monoclinic P2/c space group, β-angle ~107° ).

- NMR spectroscopy : Assigns proton environments (e.g., acetyl, methoxy, and aromatic signals ).

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >300°C ).

Q. How can researchers ensure reproducibility in biological activity assays for this sulfonamide?

- Answer : Standardize solvent preparation (e.g., DMSO stock solutions at 10 mM, filtered and stored at -20°C ). Use positive controls (e.g., KN-93 for CaMK II inhibition ) and validate cell lines (e.g., IC determination via dose-response curves). Include vehicle controls to rule out solvent toxicity .

Advanced Research Questions

Q. How to design a kinase inhibition study to elucidate mechanistic details?

- Answer :

- Enzyme assays : Use recombinant kinases (e.g., CaMK II) with ATP analogs (e.g., [γ-P]ATP) to measure inhibition kinetics .

- Crystallography : Co-crystallize the compound with the kinase domain (e.g., using SHELXL for refinement ).

- Mutagenesis : Identify critical binding residues (e.g., ATP-binding pocket) via alanine scanning .

Q. How to resolve contradictions in reported biological activities across studies?

- Answer :

- Meta-analysis : Compare assay conditions (e.g., cell type, incubation time, compound solubility ).

- Structural analogs : Evaluate substituent effects (e.g., 4-methoxy vs. 4-chloro derivatives ).

- Data normalization : Use standardized metrics (e.g., % inhibition at 10 μM) to minimize variability .

Q. What strategies optimize crystal growth for challenging sulfonamide derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.